molecular formula C21H35ClN2O3 B14646889 N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride CAS No. 55792-23-9

N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride

Cat. No.: B14646889
CAS No.: 55792-23-9
M. Wt: 399.0 g/mol
InChI Key: LVZBMEOGPGFHKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride involves several steps. One common method includes the reaction of 4-heptyloxyphenyl isocyanate with 2-(piperidin-1-yl)ethanol to form the intermediate N-(2-(4-heptyloxyphenylcarbamoyloxy)ethyl)piperidine. This intermediate is then reacted with hydrochloric acid to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride has been extensively studied for its local anesthetic properties. It is used in:

    Chemistry: As a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: In studies related to nerve conduction and pain management.

    Medicine: As a local anesthetic in the treatment of hemorrhoids and other conditions requiring localized pain relief.

    Industry: In the formulation of topical anesthetic creams and gels

Mechanism of Action

The compound exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is unique due to its specific chemical structure, which provides a balance of potency and duration of action. Its heptyloxyphenyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and exert its anesthetic effects .

Properties

CAS No.

55792-23-9

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(4-heptoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-9-17-25-20-12-10-19(11-13-20)22-21(24)26-18-16-23-14-7-6-8-15-23;/h10-13H,2-9,14-18H2,1H3,(H,22,24);1H

InChI Key

LVZBMEOGPGFHKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Related CAS

96593-21-4 (Parent)

Origin of Product

United States

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